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Compound of Interest

Compound Name:
Lithium Triisopropoxy(4-methyl-2-

thiazolyl)borate

Cat. No.: B15336088

Get Quote

Doc ID: TS-LTTB-004 | Version: 2.1 | Last Updated: 2026-02-17 Department: Application

Science & Process Chemistry Scope: Chemoselective reduction of carbonyls (aldehydes,

ketones, acid chlorides) in substrates containing boronic acid/ester moieties.

Scope & Definitions
User Alert: The acronym LTTB in this context refers to Lithium Tri-tert-butoxyaluminum Hydride

(

).

If you intended "LTMP" (Lithium 2,2,6,6-tetramethylpiperidide) used in ortho-

lithiation/borylation: Please refer to Guide TS-LTMP-009.

If you intended "LiOtBu" (Lithium tert-butoxide) used as a base in Suzuki couplings: Please

refer to Guide TS-SUZUKI-002.

The Challenge: While LTTB is milder than Lithium Aluminum Hydride (LAH), it acts as a hydride

source. Boron atoms in boronic acids/esters are Lewis acidic (
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hybridized). A competitive side reaction occurs when the hydride attacks the boron center
instead of the target carbonyl, forming a boronate "ate" complex. Upon aqueous workup
(especially acidic workup), this complex undergoes hydrolysis and C-B bond cleavage
(protodeboronation), resulting in the loss of the boron handle.

Mechanistic Insight: The "Ate" Complex Trap
To prevent protodeboronation, one must understand that the destruction of the C-B bond often

begins during the reduction step, not just the workup.

Pathway Diagram
The following diagram illustrates the competition between the desired Carbonyl Reduction and

the undesired Boron Attack leading to protodeboronation.

Substrate
(R-B(OR')2 + R-C=O)

Path A: Nucleophilic Attack
on Carbonyl (C=O)

 Kinetic Control
(Low Temp)

Path B: Lewis Acid-Base
Interaction (H- -> B)

 Thermodynamic Sink
(Excess Reagent)

LTTB Reagent
(Hydride Source)

Intermediate
Aluminum Alkoxide

Target Alcohol
(R-B(OR')2 Intact)

 Careful Quench

Hydrido-Boronate
'Ate' Complex

Acidic/Aqueous
Workup

Protodeboronated
Byproduct (R-H)

 C-B Bond Cleavage

Click to download full resolution via product page

Caption: Figure 1. Kinetic competition between carbonyl reduction (Path A) and hydride attack

on boron (Path B).

Experimental Protocol: The "Boron-Safe" Reduction
This protocol is designed to maximize chemoselectivity for reducing acid chlorides or

aldehydes to alcohols while preserving a pinacol boronate ester.

Reagents:

Substrate (1.0 equiv)

LTTB (1.1 - 1.2 equiv) [Freshly sublimed or high-grade commercial solution]
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Solvent: THF or Diglyme (Anhydrous, <50 ppm

)

Quench: Sodium Potassium Tartrate (Rochelle's Salt) or Acetone

Step-by-Step Methodology
System Preparation: Flame-dry all glassware under vacuum and backfill with Argon. Boronic

esters are sensitive to moisture-induced hydrolysis which accelerates deboronation.

Temperature Control (Critical): Cool the substrate solution (in THF) to -78°C.

Why: At -78°C, the kinetic barrier for attacking the highly polarized Carbonyl is lower than

the orbital overlap required for the Hydride-Boron interaction.

Reagent Addition: Add LTTB solution dropwise over 20-30 minutes.

Why: Localized high concentrations of hydride favor the formation of the "ate" complex

(Path B).

Reaction Monitoring: Stir at -78°C for 1 hour. Monitor via TLC/LC-MS.

Note: Do NOT let the reaction warm to 0°C unless conversion is stalled.

The "Soft" Quench (The Anti-Deboronation Step):

Do NOT use HCl or

immediately.

Step A: Add Acetone (2.0 equiv) at -78°C. This scavenges excess hydride immediately,

preventing it from attacking the boron as the reaction warms.

Step B: Warm to RT and add saturated aqueous Rochelle's Salt (Sodium Potassium

Tartrate). Stir vigorously for 1-2 hours until layers separate clearly.

Why: Rochelle's salt solubilizes aluminum salts without creating the acidic environment

that triggers C-B cleavage in hydrido-boronate complexes.
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Troubleshooting & FAQs
Q1: I see significant deboronation (10-15%) even at
-78°C. What is wrong?
Diagnosis: Your LTTB might be "hot" (degraded to

) or your substrate has a proximal coordinating group. Action:

Check Reagent Quality: LTTB can disproportionate into

and

upon aging.

is too aggressive. Purchase fresh reagent or prepare it in situ (Reaction of LAH + 3 equiv

-BuOH).

Lewis Acid Protection: Pre-complex the boron. Add 1.0 equiv of Pyridine or DMAP before

adding LTTB.

Mechanism:[1][2][3][4] The base occupies the empty p-orbital of the boron, making it

chemically inert to hydride attack. The pyridine-boron complex dissociates during workup.

Q2: Can I use this method for Boronic Acids
(unprotected)?
Answer:No. Reason: The acidic protons on

will instantly react with LTTB, evolving

gas and consuming the reagent. Furthermore, the resulting boronate anion is highly
susceptible to deboronation. Solution: Convert the boronic acid to a Pinacol ester or MIDA
boronate prior to reduction.[5] MIDA boronates are exceptionally stable to LTTB due to the

hybridization of the boron (no empty orbital for hydride attack).

Q3: My product is stuck in the emulsion during workup.
Answer: This is common with aluminum hydrides. Solution:
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Method A (Preferred): Use the Rochelle's Salt method described above (stirring is key).

Method B (Fieser Workup - Modified): Add

(1x), 15% NaOH (1x),

(3x). Warning: The NaOH step is risky for boronic esters. Stick to Rochelle's salt or Sodium
Sulfate decahydrate grinding if possible.

Data Summary: Reagent Comparison

Reagent
Chemoselectiv
ity (C=O vs C-
B)

Risk of
Deboronation

Recommended
Temp

Notes

(LAH) Poor High -78°C to 0°C

Will attack

Boron; generally

unsuitable.

LTTB (

)
Excellent Low -78°C

Best balance of

reactivity and

safety.

Moderate Moderate 0°C

Requires protic

solvent (MeOH),

which can induce

solvolysis of C-B.

DIBAL-H Good Moderate -78°C

Lewis acidic

nature of Al can

strip Boron

ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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